L-Aspartic acid beta-hydroxamate

Catalog No.
S1536676
CAS No.
1955-68-6
M.F
C4H8N2O4
M. Wt
148.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Aspartic acid beta-hydroxamate

CAS Number

1955-68-6

Product Name

L-Aspartic acid beta-hydroxamate

IUPAC Name

(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

ZBYVTTSIVDYQSO-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)NO

Canonical SMILES

C(C(C(=O)O)N)C(=O)NO

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)NO

Protein Modification

NHA has been studied as a potential protein modification []. It can be incorporated into proteins by certain enzymes, potentially altering their structure and function. However, the specific effects of NHA modification on protein function are still under investigation.

Signaling Pathways

Research suggests that NHA might play a role in cellular signaling pathways []. It has been shown to interact with specific receptors and enzymes, potentially influencing various cellular processes. However, the precise mechanisms and specific pathways involved require further exploration.

Disease Biomarkers

NHA has been investigated as a potential biomarker for certain diseases, including neurodegenerative disorders and cancers [, ]. The rationale behind this exploration is that NHA levels might be altered in specific disease states. However, the effectiveness of NHA as a diagnostic tool needs further validation and research.

L-Aspartic acid beta-hydroxamate is a derivative of L-aspartic acid, characterized by the presence of a hydroxamate functional group. This compound has garnered interest due to its potential biological activities and applications in various fields, particularly in biochemistry and pharmacology. The hydroxamate group enhances the ability of the compound to interact with metal ions, which can be crucial for its biological functions.

Biological Role and Interactions:

The potential mechanism of action of NHA is still under investigation. Studies suggest NHA may have antiviral properties by inhibiting viral enzymes or interfering with viral attachment to host cells []. Additionally, some research suggests NHA might have antitumor effects, but the specific mechanism requires further exploration [].

The synthesis of L-Aspartic acid beta-hydroxamate typically involves the reaction of L-aspartic acid with hydroxylamine. The reaction can be represented as follows:

L aspartic acid+hydroxylamineL aspartic acid beta hydroxamate+water\text{L aspartic acid}+\text{hydroxylamine}\rightarrow \text{L aspartic acid beta hydroxamate}+\text{water}

This transformation is catalyzed by specific enzymes or can occur under acidic conditions. The resulting compound exhibits unique reactivity due to the presence of both carboxylic acid and hydroxamate functionalities, allowing it to participate in various biochemical pathways.

L-Aspartic acid beta-hydroxamate has demonstrated several biological activities, including:

  • Inhibition of Enzymatic Activity: It acts as an inhibitor for certain enzymes, such as serine racemase, which is involved in the metabolism of amino acids .
  • Antioxidant Properties: Research indicates that it may possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems .
  • Impact on Neovascularization: Studies have shown that intravenous administration of L-Aspartic acid beta-hydroxamate can reduce choroidal neovascularization, suggesting therapeutic potential in ocular diseases .

The synthesis of L-Aspartic acid beta-hydroxamate can be achieved through various methods:

  • Direct Reaction with Hydroxylamine: This is the most straightforward approach, where L-aspartic acid is reacted with hydroxylamine under controlled conditions.
  • Enzymatic Synthesis: Novel enzymes such as β-aspartyl-γ-glutamyl transferase from Pseudomonas syringae have been explored for catalyzing the transfer reaction of β-aspartyl moieties, providing an alternative synthetic route .
  • Biocatalytic Methods: Utilizing microbial systems or engineered enzymes can enhance yield and specificity during synthesis, as demonstrated in recent studies focusing on biocatalytic approaches .

L-Aspartic acid beta-hydroxamate finds applications across several domains:

  • Pharmaceuticals: Its inhibitory properties make it a candidate for drug development aimed at targeting specific enzymes involved in metabolic disorders.
  • Biochemical Research: Used as a tool compound to study enzyme mechanisms and metabolic pathways.
  • Nutritional Supplements: Potential roles in enhancing athletic performance and recovery due to its involvement in amino acid metabolism.

Interaction studies have revealed that L-Aspartic acid beta-hydroxamate can bind metal ions effectively due to its hydroxamate group. This property allows it to form complexes with various transition metals, which may influence its biological activity and effectiveness as an enzyme inhibitor. Furthermore, its interactions with other biomolecules are critical for understanding its role in metabolic processes.

Several compounds share structural or functional similarities with L-Aspartic acid beta-hydroxamate. Here are some notable examples:

Compound NameStructure TypeUnique Features
L-Glutamic Acid gamma-hydroxamateHydroxamate derivativeSimilar inhibition properties but distinct substrate specificity
N-Hydroxy-L-aspartic AcidHydroxamic acidFocused more on neuroprotective effects
L-Threonine Beta-HydroxamateHydroxamate derivativeInvolved in different metabolic pathways

Uniqueness

L-Aspartic acid beta-hydroxamate is unique due to its specific inhibition of serine racemase and its potential therapeutic applications in ocular diseases, setting it apart from other hydroxamates which may not exhibit such targeted effects.

XLogP3

-3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

148.04840674 g/mol

Monoisotopic Mass

148.04840674 g/mol

Heavy Atom Count

10

Other CAS

8029-76-3

Wikipedia

Beta-L-aspartylhydroxamic acid

Dates

Modify: 2024-04-14

Explore Compound Types